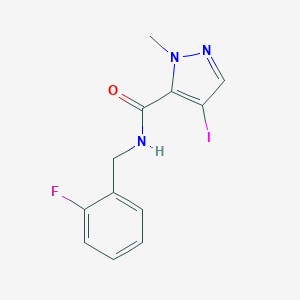
N-benzyl-2-cyano-3-(4-pyridinyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-cyano-3-(4-pyridinyl)acrylamide, commonly known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPCA belongs to the class of acrylamide derivatives and is known for its unique chemical structure that makes it a versatile molecule for research purposes. In
作用机制
The mechanism of action of BPCA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. BPCA has been shown to inhibit the activity of various kinases and phosphatases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
BPCA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BPCA can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various fungi and bacteria. In vivo studies have shown that BPCA can reduce tumor growth and improve survival rates in animal models of cancer. BPCA has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
实验室实验的优点和局限性
BPCA has several advantages for lab experiments, such as its versatility as a building block for the synthesis of various compounds and materials, its ability to form stable complexes with various drugs, and its potential as a probe for the detection of biomolecules. However, BPCA also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
For the research on BPCA include the development of drug delivery systems, the synthesis of BPCA-based materials, and further studies on its mechanism of action and potential applications.
合成方法
The synthesis of BPCA involves the reaction of benzylamine, malononitrile, and 4-pyridinecarboxaldehyde in anhydrous ethanol. The reaction is carried out under reflux conditions for several hours, after which the resulting product is purified using column chromatography. The yield of BPCA is typically around 70-80%, and the purity can be confirmed using various analytical techniques such as NMR and mass spectrometry.
科学研究应用
BPCA has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, BPCA has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs. In materials science, BPCA has been used as a building block for the synthesis of various polymers and materials with unique properties. In biochemistry, BPCA has been used as a probe for the detection of various biomolecules such as proteins and nucleic acids.
属性
分子式 |
C16H13N3O |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
(Z)-N-benzyl-2-cyano-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C16H13N3O/c17-11-15(10-13-6-8-18-9-7-13)16(20)19-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20)/b15-10- |
InChI 键 |
JGNYTGFSGUFNSH-GDNBJRDFSA-N |
手性 SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=NC=C2)/C#N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=NC=C2)C#N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=NC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide](/img/structure/B213648.png)
![methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213651.png)

![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)

![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)
